Isoscopoletin

説明

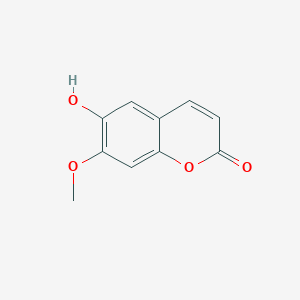

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-9-5-8-6(4-7(9)11)2-3-10(12)14-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTYLPHCLSSCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC(=O)OC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228266 | |

| Record name | Isoscopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-86-3 | |

| Record name | Isoscopoletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoscopoletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoscopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-7-methoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isoscopoletin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscopoletin, a hydroxycoumarin, is a plant secondary metabolite that has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities. As a key intermediate in the biosynthesis of more complex coumarins and a bioactive compound in its own right, understanding its formation in plants is crucial for metabolic engineering, drug discovery, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory networks, and experimental methodologies used in its study.

The Core Biosynthetic Pathway

This compound biosynthesis is a branch of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into the key precursor, 4-coumaroyl-CoA, which then enters the specific branch leading to this compound and other coumarins.

The core pathway can be summarized in the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the first committed step of the phenylpropanoid pathway.

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): While not directly in the linear path to this compound from p-coumaroyl-CoA, CCoAOMT is crucial for the formation of feruloyl-CoA, the immediate precursor for the key hydroxylation step. CCoAOMT methylates caffeoyl-CoA to produce feruloyl-CoA. Caffeoyl-CoA itself is synthesized from p-coumaroyl-CoA via the action of p-coumarate 3-hydroxylase (C3H).

-

Feruloyl-CoA 6'-Hydroxylase (F6'H1): This is a pivotal enzyme that directs the metabolic flux towards coumarin biosynthesis. F6'H1, a 2-oxoglutarate-dependent dioxygenase, catalyzes the ortho-hydroxylation of feruloyl-CoA to yield 6'-hydroxyferuloyl-CoA.[1] This step is a critical branch point from lignin biosynthesis.[2]

-

Spontaneous Lactonization: Following the hydroxylation by F6'H1, 6'-hydroxyferuloyl-CoA undergoes spontaneous trans/cis isomerization and lactonization to form scopoletin.

-

Scopoletin to this compound: The conversion of scopoletin (6-methoxy-7-hydroxycoumarin) to this compound (7-methoxy-6-hydroxycoumarin) involves demethylation and subsequent methylation at a different position, though the specific enzymes catalyzing this isomerization in vivo are not fully elucidated in all plant species. This compound is also described as 7-methoxyesculetin, suggesting a methylation step from esculetin.

It is important to note that the immediate precursor to this compound can also be esculetin (6,7-dihydroxycoumarin), with a subsequent methylation at the 7-hydroxyl group.

Quantitative Data on Key Enzymes

A summary of the available kinetic parameters for the key enzymes in the this compound biosynthesis pathway is presented in the table below. This data is essential for metabolic modeling and understanding the efficiency of each catalytic step.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| PAL1 | Arabidopsis thaliana | L-Phenylalanine | 64 | - | [3] |

| PAL2 | Arabidopsis thaliana | L-Phenylalanine | 71 | - | [3] |

| PAL4 | Arabidopsis thaliana | L-Phenylalanine | 68 | - | [3] |

| F6'H1 | Arabidopsis thaliana | Feruloyl-CoA | 36.0 ± 4.27 | 11.0 ± 0.45 | [2] |

| S8H | Arabidopsis thaliana | Scopoletin | 11 | - | [4] |

Biosynthesis Pathway Diagram

Caption: The this compound biosynthesis pathway, a branch of the phenylpropanoid pathway.

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, often induced in response to biotic and abiotic stresses. This regulation ensures that the production of this and other phytoalexins is timely and localized to the site of challenge.

Iron Deficiency Signaling

Iron is an essential micronutrient for plants, and its deficiency triggers a cascade of responses to enhance its uptake from the soil. In dicots, this includes the secretion of coumarins, such as scopoletin and its derivatives, which can mobilize iron. The expression of key biosynthetic genes, particularly F6'H1 and S8H (Scopoletin 8-hydroxylase), is strongly induced under iron-deficient conditions.[4][5] This response is crucial for plant survival in alkaline soils where iron bioavailability is low.

Caption: Simplified signaling cascade for iron deficiency-induced this compound biosynthesis.

Jasmonate and Ethylene Signaling in Phytoalexin Response

This compound often acts as a phytoalexin, an antimicrobial compound synthesized by plants upon pathogen attack. The production of phytoalexins is largely regulated by the plant defense hormones jasmonic acid (JA) and ethylene (ET). These signaling pathways often act synergistically to induce the expression of defense-related genes, including those involved in this compound biosynthesis.

Upon pathogen recognition, the JA and ET signaling pathways are activated, leading to the accumulation of transcription factors such as ERF1 and WRKY33. These transcription factors can then bind to the promoters of phytoalexin biosynthetic genes, upregulating their expression and leading to the production of antimicrobial compounds like this compound. Mitogen-activated protein kinase (MAPK) cascades, such as the MPK3/MPK6 pathway, are also involved in this response, often by phosphorylating and activating these transcription factors.[3][6][7]

References

- 1. Feruloyl-CoA 6′-Hydroxylase1-Dependent Coumarins Mediate Iron Acquisition from Alkaline Substrates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scopoletin is biosynthesized via ortho-hydroxylation of feruloyl CoA by a 2-oxoglutarate-dependent dioxygenase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [rex.libraries.wsu.edu]

- 4. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Structural Insights into Substrate Specificity of Feruloyl-CoA 6’-Hydroxylase from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 7-Methoxyesculetin: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Introduction

7-Methoxyesculetin, also known as Isoscopoletin or 6-Hydroxy-7-methoxycoumarin (CAS Number: 776-86-3), is a natural coumarin derivative that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a methoxy derivative of esculetin, this compound exhibits a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the pharmacological profile of 7-Methoxyesculetin, presenting key quantitative data, detailed experimental protocols, and insights into its mechanisms of action to support further research and drug development efforts.

Pharmacological Activities

Anticancer Activity

7-Methoxyesculetin has demonstrated notable cytotoxic effects against various cancer cell lines. Its activity is particularly pronounced in leukemia cell lines.

Table 1: Cytotoxic Activity of 7-Methoxyesculetin against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 4.0 | [1] |

| CEM/ADR5000 | Multidrug-Resistant Human T-cell Acute Lymphoblastic Leukemia | 1.6 | [1] |

Experimental Protocol: Cell Proliferation Assay

The cytotoxic activity of 7-Methoxyesculetin was determined using a cell proliferation assay. A typical protocol involves:

-

Cell Culture: Human CCRF-CEM leukemia cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of 7-Methoxyesculetin.

-

Incubation: The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1]

Logical Relationship of Cytotoxicity Assay

Caption: Workflow of a typical cell proliferation assay to determine the IC50 of 7-Methoxyesculetin.

Anti-inflammatory and Antioxidant Activities

While specific IC50 values for the anti-inflammatory and antioxidant activities of 7-Methoxyesculetin are not extensively reported, its structural similarity to other coumarins with known anti-inflammatory and antioxidant properties suggests its potential in these areas. For instance, the related compound scopoletin has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2]

Experimental Protocol: Antioxidant Activity Assays

Standard assays to evaluate the antioxidant potential of 7-Methoxyesculetin include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays.

-

DPPH Radical Scavenging Assay: This method is based on the reduction of the stable DPPH radical by an antioxidant. The change in color from violet to yellow is measured spectrophotometrically.[3][4]

-

ABTS Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.[3][4]

-

FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[3][4]

Experimental Workflow for Antioxidant Assays

Caption: General workflows for common in vitro antioxidant activity assays.

Mechanism of Action: Signaling Pathways

The pharmacological effects of coumarins are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by 7-Methoxyesculetin are still under investigation, related compounds are known to affect the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in inflammation and cancer.

Experimental Protocol: Western Blot Analysis

To investigate the effect of 7-Methoxyesculetin on signaling pathways, Western blot analysis is a standard technique.

-

Cell Lysis: Cells treated with or without 7-Methoxyesculetin are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a method such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of NF-κB, p38, ERK, JNK) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway Diagram: Hypothetical Inhibition by 7-Methoxyesculetin

Caption: Hypothetical mechanism of 7-Methoxyesculetin inhibiting inflammatory pathways.

Conclusion

7-Methoxyesculetin (this compound) is a promising natural compound with demonstrated anticancer activity and potential anti-inflammatory and antioxidant properties. This guide has summarized the available quantitative data and provided an overview of the experimental protocols used to evaluate its pharmacological profile. Further research is warranted to fully elucidate its mechanisms of action, expand the scope of its pharmacological evaluation against a wider range of targets, and explore its therapeutic potential. The information presented herein serves as a valuable resource for scientists and researchers in the fields of pharmacology and drug discovery.

References

Isoscopoletin: A Technical Guide to its Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isoscopoletin, a naturally occurring coumarin, has garnered significant attention for its diverse pharmacological activities. This document provides an in-depth technical overview of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. We synthesize findings from numerous studies, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating the core signaling pathways using standardized visualizations. This guide is intended to serve as a comprehensive resource for professionals engaged in natural product research and drug development.

Core Mechanisms of Action: An Overview

This compound (also known as 7-Methoxyesculetin) exerts its biological effects by modulating a variety of cellular signaling pathways.[1] Its primary mechanisms revolve around the regulation of inflammation, apoptosis, cell cycle progression, and oxidative stress. Key signaling cascades influenced by this compound and its close isomer, scopoletin, include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Janus kinase/Signal Transducer and Activator of Transcription (STAT) pathways.[2][3]

Anti-Inflammatory Mechanisms

This compound demonstrates potent anti-inflammatory activity by suppressing the production of pro-inflammatory mediators in various cell types. The core of this mechanism lies in its ability to inhibit key inflammatory signaling pathways.

Inhibition of MAPK, NF-κB, STAT, and AKT Pathways

In human keratinocytes (HaCaT cells), this compound has been shown to downregulate inflammatory cytokines and chemokines by inhibiting the activation of MAPK, NF-κB, STAT, and AKT signaling pathways.[3] Stimulation with TNF-α/IFN-γ leads to the phosphorylation and activation of these pathways, culminating in the expression of inflammatory genes. This compound effectively suppresses this phosphorylation cascade.[3] Similarly, in basophils (RBL-2H3 cells), this compound inhibits the release of IL-4 by blocking the activation of PKC, MAPK (specifically JNK), and the transcription factor AP-1.[3]

The NF-κB pathway is a critical target. This compound inhibits the nuclear translocation of the p65 subunit of NF-κB, a crucial step for its activation and subsequent transcription of inflammatory genes.[3] Studies on the related compound scopoletin further support this, showing it inhibits IκBα phosphorylation and degradation, which is the upstream event that releases NF-κB to move to the nucleus.[4]

Caption: this compound's anti-inflammatory mechanism of action.

Quantitative Data: Anti-inflammatory Effects

The following table summarizes key quantitative findings related to the anti-inflammatory effects of this compound and the closely related scopoletin.

| Compound | Model | Target | Effect | Concentration / Dose | Reference |

| This compound | TI-stimulated HaCaT cells | TARC, MDC, MCP-1, IL-8, IL-1β | Inhibition of release | < 40 µM | [3] |

| This compound | PI-stimulated RBL-2H3 cells | IL-4 | Inhibition of release | < 40 µM | [3] |

| Scopoletin | PMA+A23187 HMC-1 cells | TNF-α | 41.6% inhibition | 0.2 mM | [4] |

| Scopoletin | PMA+A23187 HMC-1 cells | IL-6 | 71.9% inhibition | 0.2 mM | [4] |

| Scopoletin | PMA+A23187 HMC-1 cells | IL-8 | 43.0% inhibition | 0.2 mM | [4] |

Anticancer Mechanisms

This compound and scopoletin exhibit significant anticancer properties through multiple mechanisms, including the induction of apoptosis, modulation of the cell cycle, and inhibition of pro-survival signaling pathways.[5][6]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Scopoletin has been shown to induce apoptosis in various cancer cell lines, including human promyeloleukemic (HL-60) cells and cervical cancer cells.[2][7] The process is often initiated through the mitochondrial (intrinsic) pathway.[8] This involves the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the subsequent activation of a caspase cascade.[9] A key executioner caspase, caspase-3, is activated, which then cleaves essential cellular proteins like Poly(ADP-ribose) polymerase (PARP), leading to cell death.[2][7] In HL-60 cells, scopoletin-induced apoptosis is linked to the activation of NF-κB, which in turn triggers caspase-3 activation.[7]

Caption: Apoptosis induction pathway by this compound/scopoletin.

Cell Cycle Arrest

In addition to inducing apoptosis, these coumarins can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, primarily G0/G1 or G2/M phases.[2][8] This prevents cancer cells from replicating their DNA and dividing. For instance, scopoletin causes G0/G1 phase arrest in cervical and cholangiocarcinoma cells.[2] The mechanism involves the downregulation of key cell cycle regulatory proteins like Cyclin D1.[2][6] Novel derivatives of scopoletin have been shown to arrest the cell cycle at the G2/M phase in breast cancer cells.[8] This arrest is often a prelude to apoptosis.

Inhibition of Pro-Survival Pathways

The anticancer activity of scopoletin is also attributed to its ability to inhibit pro-survival signaling pathways that are often hyperactive in cancer, such as the PI3K/AKT/mTOR pathway.[2][6] This pathway promotes cell growth, proliferation, and survival while inhibiting apoptosis. By blocking the phosphorylation and activation of key components like PI3K and Akt, scopoletin can suppress tumor growth and invasion, as seen in human cervical cancer cell lines.[2][10]

Quantitative Data: Anticancer Effects

| Compound | Cell Line | Effect | IC50 Value | Reference |

| This compound | CCRF-CEM (Leukemia) | Inhibition of proliferation | 4.0 µM | [11] |

| This compound | CEM/ADR5000 (Multidrug-resistant Leukemia) | Inhibition of proliferation | 1.6 µM | [11] |

| Scopoletin | CCRF-CEM (Leukemia) | Inhibition of proliferation | 2.6 µM | [11] |

| Scopoletin | CEM/ADR5000 (Multidrug-resistant Leukemia) | Inhibition of proliferation | 1.6 µM | [11] |

| Scopoletin | A549 (Lung Cancer) | Inhibition of proliferation | ~16 µg/mL | [2] |

| Scopoletin Derivative (47) | MDA-MB-231 (Breast Cancer) | Inhibition of proliferation | 1.23 µM | [8] |

Neuroprotective Mechanisms

Scopoletin has demonstrated significant neuroprotective potential, primarily by combating oxidative stress and inhibiting neuronal apoptosis.[9][12]

Antioxidant Activity and Modulation of Signaling

Oxidative stress is a key contributor to neurodegenerative diseases. Scopoletin exerts neuroprotective effects by reducing oxidative damage.[12] It can directly scavenge free radicals like superoxide anions.[13][14] Furthermore, it can activate the DJ-1/Nrf2/ARE (Antioxidant Response Element) signaling pathway.[2][15] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, enhancing the cell's ability to cope with oxidative stress.[2][15]

Inhibition of Neuronal Apoptosis

In models of neurotoxicity, such as those induced by H₂O₂ or alcohol, scopoletin protects neuronal cells by inhibiting the mitochondrial pathway of apoptosis.[9][12] It prevents the loss of mitochondrial membrane potential and down-regulates the expression of pro-apoptotic proteins like Bid and Bax, thereby suppressing the activation of caspases-9 and -3.[9]

Quantitative Data: Neuroprotective Effects

| Compound | Model | Effect | Concentration | Reference |

| Scopoletin | PC12 cells (Aβ42-induced neurotoxicity) | 69% protection | 40 µM | [12] |

| Scopoletin | PC12 cells (H₂O₂-induced cytotoxicity) | 73% protection | 40 µM | [12] |

| Scopoletin | Primary hippocampal neurons (Alcohol-induced cell death) | Inhibition of apoptosis | 20 µM (most effective) | [9] |

| Scopoletin | Acetylcholinesterase (AChE) Inhibition | Enzyme Inhibition | IC50 = 5.34 µM | [12] |

| Scopoletin | Butyrylcholinesterase (BuChE) Inhibition | Enzyme Inhibition | IC50 = 9.11 µM | [12] |

Key Experimental Protocols

The investigation of this compound's mechanisms of action relies on a suite of standard molecular and cellular biology techniques.

Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals using a solubilization solution (e.g., DMSO, isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Western Blotting for Protein Expression and Phosphorylation

-

Principle: Detects specific proteins in a sample. It uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies. It is crucial for analyzing the phosphorylation status of signaling proteins (e.g., p-AKT, p-MAPK).

-

Methodology:

-

Lyse treated and control cells to extract total protein.

-

Quantify protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-p-ERK).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Normalize target protein levels to a loading control (e.g., β-actin, GAPDH).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Principle: Quantifies the concentration of a specific analyte (e.g., IL-6, TNF-α) in a sample using a highly specific antibody-antigen interaction.

-

Methodology:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants from treated and control cells to the wells.

-

Wash away unbound substances.

-

Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Add streptavidin-HRP conjugate, which binds to the biotin.

-

Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

Determine cytokine concentration by comparing the absorbance to a standard curve.

-

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound and its isomer scopoletin are pharmacologically active coumarins with well-documented anti-inflammatory, anticancer, and neuroprotective properties. Their mechanisms of action are multifaceted, primarily involving the modulation of critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The ability to induce apoptosis and cell cycle arrest in cancer cells, suppress pro-inflammatory mediator production, and protect neurons from oxidative stress-induced damage highlights their therapeutic potential.

Future research should focus on several key areas:

-

Target Deconvolution: Precisely identifying the direct molecular binding partners of this compound to better understand its specificity.

-

In Vivo Efficacy: Translating the extensive in vitro findings into robust preclinical and clinical in vivo models for specific disease indications.

-

Pharmacokinetics and Bioavailability: Optimizing the delivery and bioavailability of this compound, potentially through novel formulations or medicinal chemistry approaches to develop more potent derivatives.

-

Synergistic Effects: Investigating the potential for this compound to be used in combination therapies to enhance the efficacy of existing drugs and overcome resistance.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]

- 3. Effect of this compound on Cytokine Expression in HaCaT Keratinocytes and RBL-2H3 Basophils: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scopoletin: Anticancer potential and mechanism of action [journals.muhn.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Scopoletin induces apoptosis in human promyeloleukemic cells, accompanied by activations of nuclear factor kappaB and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel NO-releasing scopoletin derivatives induce cell death via mitochondrial apoptosis pathway and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bslonline.org [bslonline.org]

- 10. Network pharmacology and molecular docking reveal the mechanism of Scopoletin against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity-guided isolation of scopoletin and this compound, the inhibitory active principles towards CCRF-CEM leukaemia cells and multi-drug resistant CEM/ADR5000 cells, from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scopoletin: Antiamyloidogenic, Anticholinesterase, and Neuroprotective Potential of a Natural Compound Present in Argyreia speciosa Roots by In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Antioxidant properties of scopoletin isolated from Sinomonium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. greenmedinfo.com [greenmedinfo.com]

Isoscopoletin: A Potential Biomarker in Food Products - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscopoletin, a naturally occurring hydroxycoumarin, has garnered increasing interest within the scientific community for its potential as a biomarker for the consumption of certain food products and its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its presence in foods, methodologies for its quantification, its stability during processing, and its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the potential of this compound in nutrition and medicine.

This compound (7-methoxy-6-hydroxycoumarin) is structurally isomeric to scopoletin (6-methoxy-7-hydroxycoumarin), and they often coexist in plant matrices. Due to their structural similarity, the biological activities and analytical behaviors of scopoletin are often considered relevant to this compound, particularly when specific data for the latter is limited.

This compound in Food Products

This compound has been identified in a limited number of food products, with coriander and eggplant being the most cited sources.[1][2][3] Its presence in these foods suggests its potential utility as a dietary biomarker to objectively assess their intake in nutritional epidemiology studies.

Quantitative Data

Quantitative data specifically for this compound in food products is scarce in the existing literature. However, studies have quantified its isomer, scopoletin, in various edible plants, which can provide an estimate of the potential range of this compound content. The following table summarizes the available quantitative data for scopoletin in selected food-related plants. It is important to note that the concentration of these compounds can vary significantly based on factors such as plant variety, growing conditions, and post-harvest handling.

| Plant Material | Analyte | Concentration Range (mg/kg dry weight unless otherwise noted) | Reference |

| Coriander (leaves) | Scopoletin | 24.79 - 155.4 | [4] |

| Coriander (stems) | Scopoletin | 25.68 - 37.37 | [4] |

| Dill (leaves) | Scopoletin | 27.81 - 241.54 | [4] |

| Nettle (leaves) | Scopoletin | 11.48 | [4] |

| Knot-grass | Scopoletin | 6708.37 | [4] |

| Common Mallow (leaves) | Scopoletin | 38.93 - 103.56 | [4] |

Experimental Protocols

The accurate quantification of this compound from complex food matrices is crucial for its validation as a biomarker. Various analytical techniques, primarily chromatography-based methods, have been employed for the analysis of coumarins in biological and food samples.

Extraction of this compound from Plant Material

The following is a generalized protocol for the extraction of coumarins, including this compound, from vegetable matter, synthesized from multiple sources.[5][6][7][8]

Materials:

-

Plant material (e.g., fresh or dried coriander leaves, eggplant peel)

-

Homogenizer or blender

-

Extraction solvent: Methanol, ethanol, or a mixture of methanol/water (e.g., 80:20 v/v)

-

Centrifuge

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

-

Filtration apparatus (e.g., syringe filters with 0.45 µm pore size)

Procedure:

-

Sample Preparation: Homogenize or finely grind the plant material to increase the surface area for extraction.

-

Extraction:

-

Maceration: Suspend the homogenized sample in the extraction solvent (e.g., 1:10 sample-to-solvent ratio) and stir for a specified period (e.g., 24 hours) at room temperature.

-

Ultrasound-Assisted Extraction (UAE): Place the sample and solvent mixture in an ultrasonic bath for a shorter duration (e.g., 30 minutes) to enhance extraction efficiency.

-

Soxhlet Extraction: For exhaustive extraction, particularly from dried samples, utilize a Soxhlet apparatus with the chosen solvent.[7]

-

-

Filtration and Concentration: Separate the extract from the solid residue by centrifugation and/or filtration. Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., <40°C) to avoid thermal degradation.

-

Sample Cleanup (Optional): For complex matrices, a cleanup step using SPE cartridges may be necessary to remove interfering compounds. Condition the C18 cartridge with methanol followed by water. Load the reconstituted extract and wash with a polar solvent (e.g., water) to remove highly polar interferences. Elute the coumarins with a less polar solvent (e.g., methanol or acetonitrile).

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase used for chromatographic analysis. Filter the final solution through a 0.45 µm syringe filter before injection.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or mass spectrometry detection is the most common technique for the quantification of this compound.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed for better separation. For example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

A typical gradient could be starting with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection:

-

UV Detector: Monitoring at the maximum absorbance wavelength of this compound (around 345 nm).

-

Mass Spectrometry (MS) Detector: For higher sensitivity and selectivity, an MS detector operating in electrospray ionization (ESI) mode can be used. For this compound (molecular weight: 192.17 g/mol ), the precursor ion [M+H]⁺ at m/z 193.05 would be monitored in positive ion mode, or [M-H]⁻ at m/z 191.04 in negative ion mode. Tandem MS (MS/MS) can provide even greater specificity by monitoring specific fragment ions.[9][10]

-

Quantification: Quantification is achieved by creating a calibration curve using certified standards of this compound at various concentrations. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.

Stability of this compound in Food Processing

The stability of phytochemicals during food processing is a critical factor affecting their final concentration in consumed products. While specific data on the thermal degradation of this compound in food matrices is limited, studies on coumarins and other phenolic compounds provide valuable insights.

-

Thermal Treatment: High temperatures used in cooking methods like boiling, baking, and frying can lead to the degradation of coumarins. One study on coumarin stability in subcritical water showed partial degradation at temperatures of 200°C and higher.[11] Research on other hydroxycoumarins suggests that their stability is influenced by temperature and pH.[12] Generally, cooking methods that use less water and shorter cooking times, such as steaming and stir-frying, are likely to better preserve coumarin content compared to boiling, where leaching into the cooking water can be significant.

-

pH: The stability of hydroxycoumarins can be pH-dependent. At alkaline pH, the phenolic hydroxyl group can deprotonate, which may increase solubility but also potentially increase susceptibility to oxidative degradation.

-

Light and Oxygen: Like many phenolic compounds, coumarins can be sensitive to light and oxygen, which can induce oxidative degradation. Proper storage of food products in dark and airtight containers can help minimize these losses.

Signaling Pathway Modulation

This compound and its isomer scopoletin have been shown to exert their biological effects by modulating several key cellular signaling pathways. Understanding these interactions is crucial for drug development professionals exploring the therapeutic potential of this compound.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer and other diseases. Scopoletin has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, thereby suppressing downstream signaling.[1] This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[13]

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. Scopoletin has been demonstrated to activate AMPK, leading to increased glucose uptake in cells.[14] This suggests a potential role for this compound in the management of metabolic disorders like type 2 diabetes.[15][16][17]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in food products, from sample collection to data analysis.

References

- 1. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Showing Compound this compound (FDB005199) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. Pressurized Liquid Extraction of Coumarins from Fruits of Heracleum leskowii with Application of Solvents with Different Polarity under Increasing Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C10H8O4 | CID 69894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 14. Scopoletin increases glucose uptake through activation of PI3K and AMPK signaling pathway and improves insulin sensitivity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Quantification of Isoscopoletin

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of isoscopoletin.

Introduction

This compound (6-hydroxy-7-methoxycoumarin) is a natural coumarin found in various plant species.[1][2] It is a metabolite of scoparone and is recognized for its potential pharmacological activities.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro and in vivo research. This application note details a robust HPLC method for the analysis of this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈O₄[1] |

| Molecular Weight | 192.17 g/mol [1] |

| IUPAC Name | 6-hydroxy-7-methoxychromen-2-one[1] |

| Appearance | Not specified in search results |

| Solubility | Soluble in DMSO (38 mg/mL)[2] |

Recommended HPLC Method Parameters

Based on a review of established methods, the following parameters are recommended for the analysis of this compound. These parameters can be optimized to suit specific laboratory conditions and instrumentation.

| Parameter | Recommended Condition |

| Column | C18 (e.g., Phenomenex, 250 mm x 4.6 mm, 5 µm)[3][4][5] |

| Mobile Phase | Isocratic mixture of Methanol and Water (30:70 v/v) with 0.1% Formic Acid[3][4][5] or Acetonitrile, Water, and Phosphoric Acid[6] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at 254 nm, 338 nm, or 366 nm[3][7][8] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10-20 minutes |

Experimental Protocols

-

Primary Stock Solution (e.g., 1000 ppm): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol. Sonicate for 10-15 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-100 µg/mL).

-

Filter all standard solutions through a 0.45 µm syringe filter before injection.[3]

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material). This may need to be adapted based on the specific sample type.

-

Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 g of dried plant powder) into a suitable container. Add a defined volume of extraction solvent (e.g., 20 mL of methanol).

-

Sonication: Sonicate the mixture for 30-60 minutes to facilitate the extraction of this compound.

-

Centrifugation/Filtration: Centrifuge the extract to pellet solid material. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[9]

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended application. Key validation parameters are summarized below.

| Validation Parameter | Typical Performance |

| Linearity (R²) | ≥ 0.998 over a concentration range of 0.05-10.0 μg/mL[10] |

| Limit of Detection (LOD) | 0.01 - 5.0 µg/mL[4][5][10] |

| Limit of Quantification (LOQ) | 0.03 - 7.5 µg/mL[4][5][10] |

| Accuracy (% Recovery) | 97.04% - 100.1%[4][5][10] |

| Precision (% RSD) | < 4.33% for intra- and inter-day precision[10] |

| Specificity | The method should be able to resolve this compound from other components in the sample matrix without interference. |

| Robustness | The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition, flow rate, and detection wavelength. |

Visual Representations

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound in various samples. The method is straightforward, utilizes common laboratory instrumentation and reagents, and can be validated to meet regulatory requirements. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results.

References

- 1. This compound | C10H8O4 | CID 69894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. oaji.net [oaji.net]

- 4. researchgate.net [researchgate.net]

- 5. STANDARDIZATION OF HPLC METHOD OF SCOPOLETIN IN DIFFERENT EXTRACTS OF CONVOLVULUS PLURICAULIS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. ijbpas.com [ijbpas.com]

- 9. nacalai.com [nacalai.com]

- 10. researchgate.net [researchgate.net]

Application Note: Isoscopoletin Extraction from Plant Material

Abstract

This document provides a detailed protocol for the extraction, purification, and analysis of isoscopoletin (7-methoxy-6-hydroxycoumarin) from plant material. This compound and its isomer, scopoletin, are naturally occurring coumarins found in a variety of plants and are of significant interest to researchers for their diverse pharmacological activities.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to final analysis. The methodologies described include solvent extraction, chromatographic purification, and analytical validation.

Introduction

This compound is a hydroxycoumarin, a class of phenolic compounds derived from the phenylpropanoid pathway in plants.[3][4] It is an isomer of the more commonly studied scopoletin (7-hydroxy-6-methoxy coumarin). Found in plants such as Artemisia argyi, coriander, and eggplant, this compound has demonstrated potential biological activities, including inhibitory effects on leukemia cells.[1][4] The efficient extraction and isolation of this compound are crucial for further pharmacological investigation and potential therapeutic development.

This protocol outlines a robust and reproducible method for extracting this compound, focusing on a liquid-liquid extraction technique using aqueous acetonitrile, followed by chromatographic purification. Alternative methods and quantitative data from various plant sources are also presented for comparison.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its common isomer is essential for designing effective extraction and purification strategies.

| Property | Scopoletin | This compound | Reference(s) |

| Chemical Formula | C₁₀H₈O₄ | C₁₀H₈O₄ | [3][5] |

| Molecular Weight | 192.17 g/mol | 192.17 g/mol | [3][5] |

| Melting Point | 202-206 °C | Not specified | [3][5] |

| Appearance | Light-yellow amorphous powder | Not specified | [3] |

| Solubility | Soluble in DMSO, DMF, ethanol, methanol, ethyl acetate, chloroform.[3][5] Slightly soluble in water.[3][5] | Soluble in DMSO. | [4] |

Experimental Protocols

The following sections detail the materials and step-by-step procedures for the extraction and purification of this compound.

Materials and Reagents

-

Plant Material: Dried and powdered plant material (e.g., stems or leaves of Artemisia sp.).

-

Solvents (HPLC or Analytical Grade):

-

Acetonitrile

-

Deionized Water

-

Dichloromethane (or other halogenated solvent)

-

Methanol

-

Chloroform

-

Ethyl Acetate

-

Hexane

-

-

Reagents:

-

Anhydrous Sodium Sulfate

-

Silica Gel (for column chromatography, 60-120 mesh)

-

This compound standard (for analytical comparison)

-

-

Equipment:

-

Grinder/Mill

-

Percolator or large glass container for extraction

-

Rotary evaporator

-

Separatory funnel

-

Glass chromatography column

-

Filtration apparatus (Buchner funnel, filter paper)

-

Analytical instruments (TLC plates, HPLC system, UV-Vis Spectrophotometer)

-

Protocol 1: Aqueous Acetonitrile Extraction

This method is adapted from a patented process for scopoletin isolation, which offers high yield and efficiency and is applicable for related coumarins like this compound.[6][7]

1. Preparation of Plant Material:

-

Shade-dry the collected plant material (e.g., stems of Artemisia annua) to prevent the degradation of thermolabile compounds.

-

Grind the dried material into a coarse powder (approx. 40-60 mesh).

2. Cold Percolation Extraction:

-

Place 100 g of the powdered plant material into a percolator or a large glass vessel.

-

Add 500 mL of 10% aqueous acetonitrile (10% water, 90% acetonitrile v/v).[6]

-

Allow the mixture to macerate for 6-8 hours at room temperature with occasional stirring.[6]

-

Drain the solvent and repeat the extraction process four more times with fresh solvent.

-

Combine all the extracts.

3. Concentration:

-

Concentrate the combined aqueous acetonitrile extract under vacuum using a rotary evaporator at 40-50°C.

-

Reduce the volume to approximately 30% of the original volume.[6]

4. Liquid-Liquid Partitioning:

-

Transfer the concentrated aqueous extract to a separatory funnel.

-

Add an equal volume of a non-polar halogenated solvent, such as dichloromethane.

-

Shake the funnel vigorously for 5-10 minutes and allow the layers to separate. This compound will transfer to the organic (dichloromethane) phase.[6]

-

Collect the lower organic layer. Repeat this partitioning step 2-3 times to ensure complete transfer.

-

Combine all organic fractions.

5. Drying and Final Concentration:

-

Dry the combined organic extract by passing it through anhydrous sodium sulfate.

-

Evaporate the solvent completely using a rotary evaporator to obtain the crude extract containing this compound.

Alternative Extraction Methods

Other established methods can also be employed, with varying efficiency and solvent requirements.

-

Soxhlet Extraction: This method uses continuous extraction with a hot solvent (e.g., methanol or ethanol) and can yield a high quantity of extract. The highest yield of scopoletin extract from Morinda citrifolia L. (0.93%) was achieved using the Soxhlet method.[3][8]

-

Maceration: This simple technique involves soaking the plant material in a solvent (e.g., 85% methanol) for an extended period (24-72 hours) at room temperature.[9]

-

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques use ultrasonic waves or microwaves to accelerate solvent penetration into the plant matrix, reducing extraction time and solvent consumption.[10]

Purification Protocol: Column Chromatography

The crude extract obtained from the initial extraction contains a mixture of compounds. Column chromatography is a standard and effective method for isolating this compound.

1. Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.

-

Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.

-

Wash the packed column with 2-3 volumes of hexane.

2. Sample Loading:

-

Dissolve the crude extract in a minimal amount of the elution solvent (e.g., chloroform or a chloroform-methanol mixture) or adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the packed silica gel column.

3. Elution:

-

Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding methanol. A common gradient is a chloroform-methanol mixture (e.g., 98:2, 95:5 v/v).[6]

-

Collect fractions of 10-20 mL sequentially.

4. Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Spot each fraction on a TLC plate alongside a pure this compound standard.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol 95:5).

-

Visualize the spots under UV light (365 nm), where coumarins typically emit blue fluorescence.[8]

-

Combine the fractions that show a spot corresponding to the this compound standard.

5. Crystallization:

-

Evaporate the solvent from the combined pure fractions.

-

Recrystallize the residue from a suitable solvent like methanol to obtain pure this compound crystals.[6]

Quantitative Data

The yield of this compound and related coumarins varies significantly depending on the plant source, part of the plant used, and the extraction method employed. The following table summarizes reported yields for scopoletin, which can serve as a benchmark.

| Plant Source | Plant Part | Extraction Method | Solvent(s) | Compound Content/Yield | Reference(s) |

| Artemisia annua | Stems | Cold Percolation | 10% Aqueous Acetonitrile | 0.30% | [6][8] |

| Morinda citrifolia L. | Fruit | Soxhlet | Hexane, Ethanol, Methanol | 0.93% (extract yield) | [3][8] |

| Convolvulus pluricaulis | Whole Plant | Reflux | Methanol, 50% Alcohol, Water | 0.1738% | [3][8] |

| Helichrysum italicum | Flowers | Not specified | Not specified | 1.933 mg/100g | [3][8] |

| Artemisia argyi | Leaves | Bioassay-guided fractionation | Ethyl Acetate | Not specified | [1] |

Visualized Workflows and Pathways

General Extraction and Purification Workflow

The following diagram illustrates the complete workflow from raw plant material to purified this compound.

Caption: Workflow for this compound Extraction and Purification.

Biosynthesis of Coumarins

This compound is synthesized in plants via the phenylpropanoid pathway. This diagram shows a simplified overview of this metabolic route.

Caption: Simplified Phenylpropanoid Pathway to Coumarins.

Analytical Methods for Identification and Quantification

After isolation, the identity and purity of this compound must be confirmed.

-

Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the purification process. This compound can be visualized under UV light (365 nm) as a fluorescent spot.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity and quantifying the yield of this compound.[11] A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. Detection is commonly performed using a UV detector at around 344 nm.[12][13]

-

Quantitative Nuclear Magnetic Resonance (qNMR): A highly accurate and reliable method for quantifying compounds like this compound in plant extracts without extensive sample preparation.[12][14]

-

Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR): Used for definitive structural elucidation and confirmation of the isolated compound's identity by determining its mass-to-charge ratio and functional groups, respectively.[3][8]

References

- 1. Activity-guided isolation of scopoletin and this compound, the inhibitory active principles towards CCRF-CEM leukaemia cells and multi-drug resistant CEM/ADR5000 cells, from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6337095B1 - Process for the isolation of compound scopoletin useful as nitric oxide synthesis inhibitor - Google Patents [patents.google.com]

- 7. JP2001278876A - Method for isolating scopoletin, a compound useful as a nitric oxide synthesis inhibitor - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and characterization of scopoletin from Iraqi-cultivated Leonotis leonurus (lion’s ear) using maceration and chromatographic techniques | Plant Science Today [horizonepublishing.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. botanyjournals.com [botanyjournals.com]

- 14. researchgate.net [researchgate.net]

Application Notes & Protocols: Conducting Anti-Inflammatory Assays with Isoscopoletin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoscopoletin, a naturally occurring hydroxycoumarin, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects.[1][2] It is found in various plants and has been shown to modulate key signaling pathways involved in the inflammatory response.[2] These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory activity of this compound in vitro. The focus is on its mechanism of action, specifically its ability to suppress the production of pro-inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways.[3][4]

Mechanism of Action: this compound exerts its anti-inflammatory effects primarily by targeting upstream signaling cascades that regulate the expression of inflammatory genes. Upon stimulation by agents like Lipopolysaccharide (LPS) or cytokines (e.g., TNF-α), cells activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5] Activation of these pathways leads to the transcription and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and Interleukin-6 (IL-6).[2][6] this compound has been demonstrated to inhibit the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory response.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on Cytokine Expression in HaCaT Keratinocytes and RBL-2H3 Basophils: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ameliorative Effects of Scopoletin from Crossostephium chinensis against Inflammation Pain and Its Mechanisms in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Isoscopoletin application in cancer research cell lines

Application Notes: Isoscopoletin in Cancer Research

1. Introduction

This compound is a natural coumarin, an isomer of scopoletin, found in various plants, including Artemisia argyi.[1] It has demonstrated significant anti-cancer properties across a range of cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This compound's therapeutic potential stems from its ability to modulate multiple cellular processes involved in tumor growth and survival, including cell proliferation, metabolism, and apoptosis.

2. Overview of Anti-Cancer Applications

This compound exerts its anti-cancer effects through several distinct mechanisms:

-

Inhibition of Cancer Cell Proliferation: this compound has been shown to possess potent anti-proliferative activity against various cancer cell lines. Notably, it exhibits strong inhibitory effects on human leukemia, lung cancer, and colon cancer cells.[1][2] It has also demonstrated efficacy against multi-drug resistant (MDR) cancer cell lines, suggesting its potential to overcome common challenges in chemotherapy.[1]

-

Modulation of Cancer Metabolism: A key mechanism of action, particularly in hepatocellular carcinoma (HCC), is the inhibition of glycolysis.[2][3] this compound directly binds to and inhibits key glycolytic enzymes such as Glycerol-3-phosphate dehydrogenase 2 (GPD2), Glucose-6-phosphate isomerase (GPI), Heat shock protein 90 (Hsp90α), and Phosphoglycerate kinase 2 (PGK2).[2][3] By disrupting the glycolytic pathway, this compound effectively blocks the primary energy supply to cancer cells, leading to inhibited proliferation.[2][3]

-

Induction of Apoptosis and Cell Cycle Arrest: The closely related isomer, scopoletin, has been extensively studied and shown to induce apoptosis by modulating the expression of key regulatory proteins.[4][5] This includes increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio and activating caspases (caspase-3, -8, and -9).[4] Scopoletin also triggers cell cycle arrest, primarily at the G2/M checkpoint, preventing cancer cells from completing cell division.[4][6] These mechanisms are likely shared by this compound and contribute to its overall anti-cancer activity.

-

Inhibition of Metastasis: Scopoletin has been observed to inhibit the invasion and migration of cervical cancer cells, indicating a potential role for these coumarins in preventing cancer metastasis.[4]

3. Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and the related compound scopoletin against various cancer cell lines.

Table 1: IC50 Values of this compound and Scopoletin in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| This compound | CCRF-CEM | Leukemia | 4.0 | [1][2] |

| CEM/ADR5000 | Multi-drug Resistant Leukemia | 1.6 | [1] | |

| Scopoletin | CCRF-CEM | Leukemia | 2.6 | [1] |

| CEM/ADR5000 | Multi-drug Resistant Leukemia | 1.6 | [1] | |

| HeLa, SiHa, CaSki | Cervical Cancer | 7.5 - 25 | [4] |

Table 2: Molecular Targets and Pathways Modulated by this compound and Scopoletin

| Compound | Target/Pathway | Effect | Cancer Type | Reference |

| This compound | Glycolysis (GPD2, GPI, Hsp90α, PGK2) | Inhibition | Hepatocellular Carcinoma | [2][3] |

| Scopoletin | PI3K/Akt Pathway | Inhibition | Cervical Cancer | [4] |

| Apoptosis (Bax, Bcl-2, Caspases) | Induction | Cervical & Prostate Cancer | [4][5][7] | |

| Cell Cycle (G2/M Checkpoint) | Arrest | Cervical Cancer | [4] | |

| NF-κB Pathway | Activation | Promyelocytic Leukemia | [8] |

4. Visualized Mechanisms and Workflows

Protocols: Standard Methodologies

1. Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette, microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell blank control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.

-

2. Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Materials:

-

6-well cell culture plates

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant, resuspend the cell pellet in 1 mL of cold PBS, and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to gate cell populations into G0/G1, S, and G2/M phases.

-

3. Western Blot Analysis for Protein Expression

This protocol detects specific proteins in a cell lysate.

-

Materials:

-

Cell culture dishes

-

RIPA lysis buffer with protease/phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

-

Procedure:

-

Protein Extraction: Treat cells with this compound. Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane 3 times with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a housekeeping protein like GAPDH or β-actin as a loading control.

-

References

- 1. Activity-guided isolation of scopoletin and this compound, the inhibitory active principles towards CCRF-CEM leukaemia cells and multi-drug resistant CEM/ADR5000 cells, from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits hepatocellular carcinoma cell proliferation via regulating glycolysis-related proteins | PLOS One [journals.plos.org]

- 3. This compound inhibits hepatocellular carcinoma cell proliferation via regulating glycolysis-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]

- 6. Novel NO-releasing scopoletin derivatives induce cell death via mitochondrial apoptosis pathway and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Scopoletin induces apoptosis in human promyeloleukemic cells, accompanied by activations of nuclear factor kappaB and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Studies of Isoscopoletin in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoscopoletin (7-methoxy-6-hydroxycoumarin) is a natural coumarin derivative found in various plants that has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is a critical step in preclinical drug development. These application notes provide a comprehensive overview and detailed protocols for designing and conducting pharmacokinetic studies of this compound in animal models.

Pre-study Considerations

Before initiating a pharmacokinetic study for this compound, several factors must be considered to ensure the generation of robust and reliable data.

-

Animal Model Selection: The choice of animal model is crucial and can significantly impact the pharmacokinetic profile. Common models for pharmacokinetic studies include rats (Sprague-Dawley, Wistar), mice (C57BL/6, BALB/c), rabbits, and dogs. The selection should be based on the specific research question, with consideration of metabolic similarities to humans. For coumarin compounds, rats are a frequently used and well-characterized model.

-

Route of Administration: The intended clinical route of administration for this compound should guide the choice of administration route in animal studies. Common routes include:

-

Intravenous (IV): Provides 100% bioavailability and is essential for determining fundamental pharmacokinetic parameters like clearance and volume of distribution.

-

Oral (PO): The most common route for drug administration, used to assess oral bioavailability and the extent of first-pass metabolism.

-

Intraperitoneal (IP): Often used in rodents for substances that are difficult to administer orally, though it bypasses the gastrointestinal absorption barriers.

-

-

Dose Selection: Dose levels should be selected based on preliminary toxicity and efficacy studies. It is advisable to use at least three dose levels to assess dose proportionality. For scoparone, a precursor to this compound, oral doses in rats have been investigated. A study on the related compound scopoletin used intravenous doses of 5 mg/kg and oral doses of 5, 10, and 20 mg/kg in rats[1][2].

-

Vehicle Selection: The vehicle used to dissolve or suspend this compound for administration must be non-toxic and should not interfere with the pharmacokinetics of the compound. Common vehicles include:

-

For Oral Administration: Water, saline, carboxymethyl cellulose (CMC), or a mixture of polyethylene glycol (PEG) and water.

-

For Intravenous Administration: Saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like cyclodextrins, ensuring the final formulation is sterile and free of particulates.

-

Experimental Protocols

Animal Preparation and Dosing

-

Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

-

Fasting: For oral administration studies, fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

-

Dosing:

-

Oral (PO) Gavage: Prepare the this compound formulation at the desired concentration. Administer a single dose using a gavage needle appropriate for the size of the animal.

-

Intravenous (IV) Injection: Prepare a sterile solution of this compound. Administer a single bolus dose via a suitable vein (e.g., tail vein in rats and mice).

-

Blood Sample Collection

-

Sampling Time Points: Collect blood samples at predetermined time points to adequately define the plasma concentration-time profile. A typical schedule for a full pharmacokinetic study would include pre-dose (0 h) and post-dose time points such as 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Blood Collection Technique: In rodents, blood can be collected via the tail vein, saphenous vein, or retro-orbital sinus. For serial sampling from the same animal, cannulation of the jugular or carotid artery is recommended to minimize stress.

-

Sample Volume: The volume of blood collected at each time point should be minimized to avoid physiological stress on the animal. Typically, 100-200 µL per sample is sufficient for LC-MS/MS analysis.

-

Anticoagulant: Collect blood samples in tubes containing an anticoagulant such as heparin or EDTA to prevent clotting.

-